

Core Chemical Identity and Properties

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Compound of Interest

Compound Name: 2,4-Difluoroanisole

Cat. No.: B1330354

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2,4-Difluoroanisole is a versatile chemical intermediate recognized for its unique electronic and steric properties conferred by the fluorine and methoxy substituents on the benzene ring. [\[1\]](#)

Primary Identifier:

- CAS Number: 452-10-8 [\[1\]](#) [\[2\]](#) [\[3\]](#) [\[4\]](#)

Nomenclature and Formula:

- IUPAC Name: 1,2-difluoro-4-methoxybenzene
- Synonym: Benzene, 2,4-difluoro-1-methoxy- [\[3\]](#)
- Molecular Formula: C₇H₆F₂O [\[1\]](#) [\[2\]](#) [\[3\]](#)
- Molecular Weight: 144.12 g/mol [\[1\]](#) [\[2\]](#)

Physicochemical Data Summary:

Property	Value	Source
Appearance	Colorless to light yellow clear liquid	[1]
Purity	≥ 99% (by GC)	[1]
Density	1.24 g/mL	[1]
Boiling Point	53 °C at 18 mmHg	[1]
Refractive Index	n _{20/D} 1.47	[1]
Storage Temperature	2 - 8 °C	[1]

The Mechanistic Impact of Difluorination

The presence of two fluorine atoms on the anisole ring is not a trivial modification; it is a strategic design element that fundamentally alters the molecule's reactivity and physicochemical profile. Understanding this is key to leveraging its full potential in synthesis.

- **Enhanced Reactivity and Stability:** The fluorine atoms act as strong electron-withdrawing groups, influencing the electron density of the aromatic ring. This electronic perturbation enhances stability while simultaneously activating specific positions for nucleophilic aromatic substitution (S_NAr) reactions, a cornerstone of modern synthetic chemistry.[1]
- **Modulation of Physicochemical Properties:** In the context of drug discovery, fluorination is a well-established strategy for improving a molecule's metabolic stability and lipophilicity. The introduction of C-F bonds can block sites of metabolic oxidation and enhance membrane permeability, leading to superior pharmacokinetic profiles in active pharmaceutical ingredients (APIs).
- **Improved Solubility and Selectivity:** The unique electronic nature of **2,4-Difluoroanisole** often leads to improved solubility and greater selectivity in chemical reactions, which is highly beneficial for achieving higher yields and purer products in the synthesis of pharmaceuticals and agrochemicals.[1]

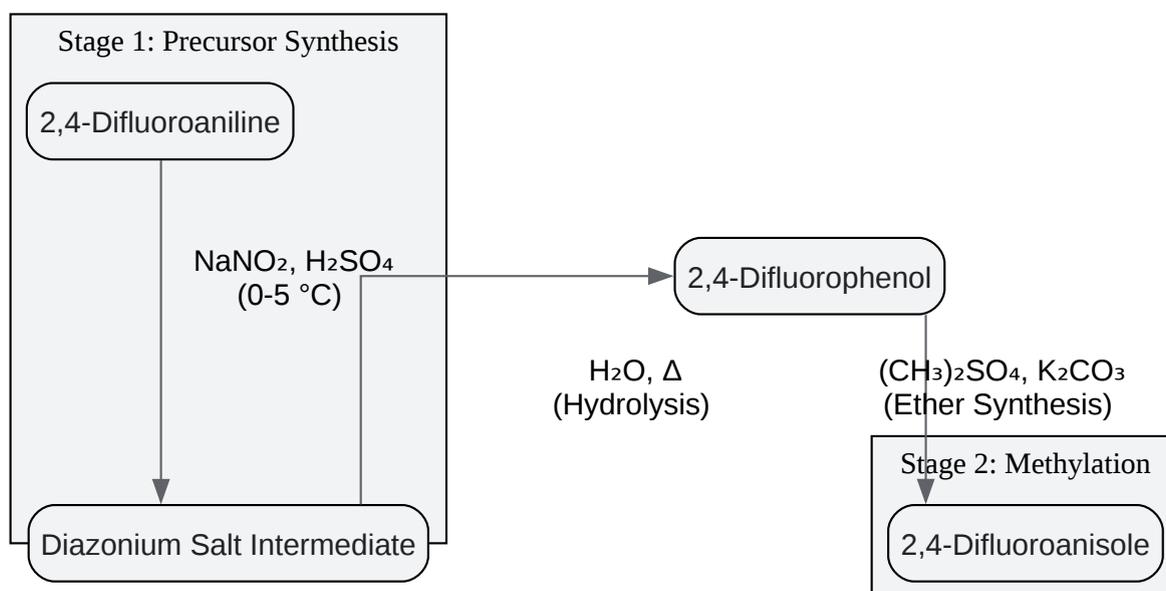
Synthesis and Manufacturing Workflow

While multiple proprietary methods exist, a common and logical synthetic approach to **2,4-Difluoroanisole** involves the methylation of 2,4-difluorophenol. The precursor, 2,4-difluorophenol, is typically synthesized from 2,4-difluoroaniline via a diazotization-hydrolysis sequence. This multi-step process is scalable and relies on well-understood, robust chemical transformations.

Plausible Synthetic Pathway

The synthesis can be conceptualized as a two-stage process starting from the readily available 2,4-difluoroaniline.

- **Diazotization of 2,4-Difluoroaniline:** The primary amine of 2,4-difluoroaniline is converted into a diazonium salt using sodium nitrite under acidic conditions, typically at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[5]
- **Hydrolysis to 2,4-Difluorophenol:** The resulting diazonium salt is unstable and is immediately hydrolyzed, often by warming the solution, to replace the diazonium group with a hydroxyl group, yielding 2,4-difluorophenol.[5]
- **Williamson Ether Synthesis:** The final step involves the O-methylation of 2,4-difluorophenol using a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a suitable base (e.g., potassium carbonate) to form the target **2,4-Difluoroanisole**.



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Caption: Plausible two-stage synthesis pathway for **2,4-Difluoroanisole**.

Key Applications in Research and Development

2,4-Difluoroanisole is not an end product but a high-value building block. Its utility spans several high-tech industries.

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory drugs, analgesics, and anti-cancer agents.[6] Its structure is a recurring motif in molecules designed to have enhanced efficacy and better metabolic profiles.[1]
- **Agrochemical Formulations:** The compound is used to create advanced herbicides, pesticides, and fungicides. The fluorine atoms contribute to the stability and performance of these agrochemical products, leading to more effective crop protection.[1]
- **Materials Science:** In high-performance applications, **2,4-Difluoroanisole** is employed in the production of specialty polymers and resins.[1] The resulting materials often exhibit

enhanced thermal and chemical resistance.[1]

- Analytical Chemistry: Due to its stable and well-characterized nature, it is also utilized as a standard in chromatography and mass spectrometry for the accurate analysis of complex chemical mixtures.[1]

Quality Control and Analytical Workflow

Ensuring the purity and identity of **2,4-Difluoroanisole** is paramount for its successful application, especially in pharmaceutical synthesis where impurities can have critical consequences. A robust quality control (QC) workflow is a self-validating system that guarantees material specifications are met.

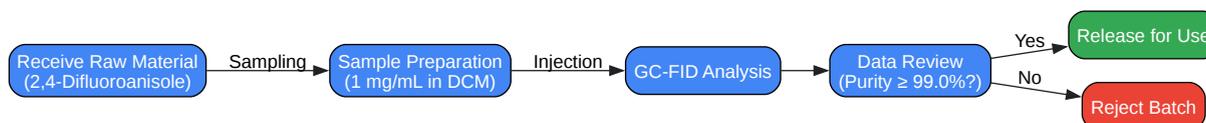
Standard QC Protocol: Gas Chromatography (GC)

The purity of **2,4-Difluoroanisole** is typically assessed using Gas Chromatography with a Flame Ionization Detector (GC-FID).

- Sample Preparation: A dilute solution of **2,4-Difluoroanisole** is prepared in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Instrument Setup:
 - Column: A non-polar capillary column (e.g., DB-1 or HP-5) is installed.
 - Injector: Set to 250 °C with a split ratio of 50:1.
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
 - Detector (FID): Set to 280 °C.
 - Carrier Gas: Helium or Hydrogen with a constant flow rate.
- Injection: 1 µL of the prepared sample is injected into the GC.
- Data Analysis: The resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak corresponding to **2,4-Difluoroanisole**. The

acceptance criterion is typically $\geq 99.0\%$.

- Validation: The system is validated by running a solvent blank to check for baseline noise and a known standard to confirm retention time and detector response.



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Caption: Standard Quality Control workflow for **2,4-Difluoroanisole**.

Safety, Handling, and Storage

Proper handling of **2,4-Difluoroanisole** is essential for laboratory safety. It is classified as a Dangerous Good for transport, indicating a need for careful management.^[2]

- Handling: Work should be conducted in a well-ventilated area or a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn to avoid skin and eye contact.
- Storage: The compound should be stored in a cool, dry place away from sources of ignition. ^[1] The recommended storage temperature is between 2-8 °C to maintain its stability and quality.^[1] Containers should be kept tightly closed.
- Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Conclusion

2,4-Difluoroanisole (CAS: 452-10-8) is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and materials industries. Its difluorinated structure provides a unique combination of stability, reactivity, and property-enhancing characteristics that are highly sought after in the development of next-generation pharmaceuticals, agrochemicals, and high-performance materials. A thorough understanding of

its properties, synthesis, and handling is crucial for any scientist or researcher aiming to leverage this powerful molecular building block.

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